4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid
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Overview
Description
4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . This compound features a piperidine ring, a benzoic acid moiety, and a hydroxymethyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid typically involves the reaction of piperidine derivatives with benzoic acid derivatives. . The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-{[4-(Carboxymethyl)piperidin-1-yl]methyl}benzoic acid.
Reduction: Formation of 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzyl alcohol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with active sites of enzymes, while the benzoic acid moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzyl alcohol
- 4-{[4-(Carboxymethyl)piperidin-1-yl]methyl}benzoic acid
- 4-{[4-(Aminomethyl)piperidin-1-yl]methyl}benzoic acid
Uniqueness
4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid is unique due to its combination of a piperidine ring, a benzoic acid moiety, and a hydroxymethyl group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
4-[[4-(hydroxymethyl)piperidin-1-yl]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-10-12-5-7-15(8-6-12)9-11-1-3-13(4-2-11)14(17)18/h1-4,12,16H,5-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDPUECZOFOMOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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